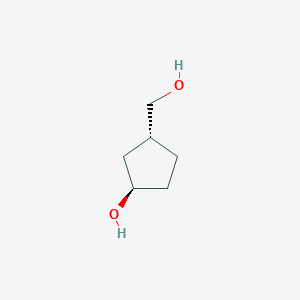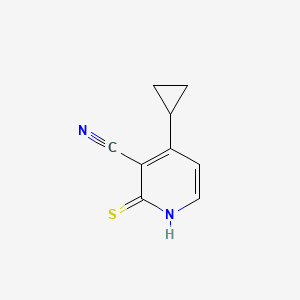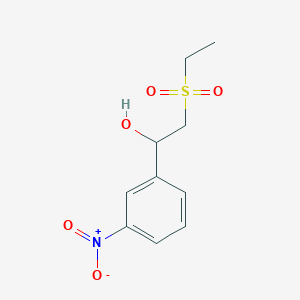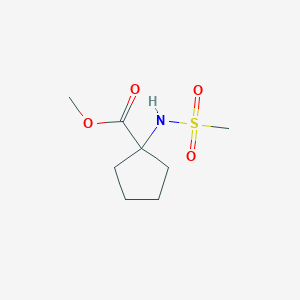
2-((3-Aminobenzyl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Aminobenzyl)oxy)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 3-aminobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-aminobenzyl alcohol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminobenzyl alcohol in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture to reflux for several hours.
- After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-((3-Aminobenzyl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2-((3-Aminobenzyl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-((3-Aminobenzyl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-((4-Aminobenzyl)oxy)acetic acid: Similar structure but with the amino group in the para position.
2-((3-Methoxybenzyl)oxy)acetic acid: Similar structure but with a methoxy group instead of an amino group.
2-((3-Hydroxybenzyl)oxy)acetic acid: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
2-((3-Aminobenzyl)oxy)acetic acid is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-[(3-aminophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C9H11NO3/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI 键 |
WGRGNODVOJTAIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)COCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B13002769.png)
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)


